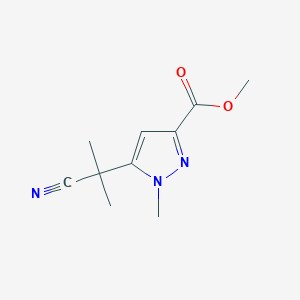
methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyano group, a methyl group, and a carboxylate ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of basic catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. Common reagents used in these reactions include phenacyl bromide, triethylamine, and aromatic amines . For example, the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties . In medicine, it is explored for its potential use in drug development and as a therapeutic agent . Additionally, this compound is used in the agrochemical industry for the development of pesticides and herbicides .
Mechanism of Action
The mechanism of action of methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
Comparison with Similar Compounds
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as 1-cyano-1-methylethylmethyl (4-pyridinyl)dithiocarbamate and 2-(1-cyano-1-methylethyl)azocarboxamide . These compounds share structural similarities, such as the presence of a cyano group and a heterocyclic ring. each compound has unique properties and applications. For instance, 1-cyano-1-methylethylmethyl (4-pyridinyl)dithiocarbamate is used as a RAFT agent in polymerization reactions, while 2-(1-cyano-1-methylethyl)azocarboxamide is studied for its thermal decomposition behavior .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 5-(2-cyanopropan-2-yl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,6-11)8-5-7(9(14)15-4)12-13(8)3/h5H,1-4H3 |
InChI Key |
KHIBETXVBQVBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=NN1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















